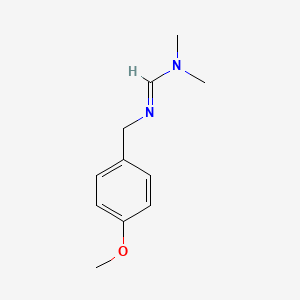

N'-(p-Methoxybenzyl)-N,N-dimethylformamidine

Descripción

N'-(p-Methoxybenzyl)-N,N-dimethylformamidine is a formamidine derivative characterized by a dimethylamino group and a p-methoxybenzyl substituent. This compound is notable for its role in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds such as pyrazolo[3,4-d]pyrimidines and quinazolines . The p-methoxybenzyl group confers unique electronic and steric properties, influencing reactivity and stability in synthetic pathways. Formamidines like this are also explored for pesticidal activity, though the methoxy substituent differentiates it from commercial acaricides like chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine) .

Propiedades

Número CAS |

101398-68-9 |

|---|---|

Fórmula molecular |

C11H16N2O |

Peso molecular |

192.26 g/mol |

Nombre IUPAC |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C11H16N2O/c1-13(2)9-12-8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 |

Clave InChI |

XTTRDPBXGYNKNR-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C=NCC1=CC=C(C=C1)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine typically involves the reaction of p-methoxybenzyl chloride with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

N’-(p-Methoxybenzyl)-N,N-dimethylformamidine undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert the formamidine moiety to a corresponding amine.

Substitution: The p-methoxybenzyl group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: DDQ is commonly used for oxidative deprotection.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed depending on the desired substitution.

Major Products Formed

- p-Methoxybenzaldehyde

Reduction: Corresponding amine derivatives

Substitution: Various substituted benzyl derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N’-(p-Methoxybenzyl)-N,N-dimethylformamidine is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Utilized in the development of drug candidates and intermediates.

Industry: Applied in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine primarily involves its role as a protecting group. The p-methoxybenzyl group stabilizes the compound and can be selectively removed under oxidative conditions. This allows for the temporary protection of functional groups during complex synthetic sequences .

Comparación Con Compuestos Similares

Key Findings :

- Methoxy Group : The electron-donating p-methoxybenzyl substituent increases electron density, favoring side reactions like formamidine by-product formation in Vilsmeier–Haack syntheses .

- Chloro and Cyano Substituents: Electron-withdrawing groups (e.g., Cl, CN) improve reaction control and yields in cyclization reactions, as seen in quinazoline syntheses .

- Steric Effects : Bulky groups (e.g., tert-butyl) hinder reactivity but enhance selectivity in metal-catalyzed reactions .

Stability and Environmental Impact

- Methoxy Derivatives : Likely more susceptible to oxidative degradation than chloro-substituted formamidines due to the electron-rich aromatic ring .

- Chlordimeform: Persists in the environment, posing risks to non-target species like predaceous mites .

- tert-Butyl Analog : High steric bulk may reduce metabolic breakdown, increasing environmental half-life .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.